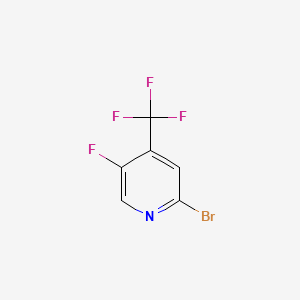
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a tri-substituted pyridine . It is used in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involves a palladium-catalyzed α-arylation of a Refomatsky reagent . It can also be prepared by regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight is 225.99 . The SMILES string representation is FC(F)(F)c1ccc(Br)nc1 .Chemical Reactions Analysis
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a solid with a melting point of 44-48 °C . The refractive index is 1.478 . The density is 1.827 g/mL at 25 °C .Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .
- Results : The outcomes of these reactions are aminopyridines, which have various applications in the chemical industry .
- Field : Organic Chemistry
- Application : It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
- Results : The outcomes of these reactions are tetramethylbiphenyls, which have various applications in the chemical industry .
- Field : Medicinal Chemistry
- Application : 2-Bromo-4-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
- Results : The outcomes of these reactions are pyrazolopyridines, which are potential therapeutic agents for cancer and neurodegenerative diseases .
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Aminopyridines
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
Synthesis of Pyrazolopyridines as Kinase LRRK2 Inhibitors
Synthesis of Trifluoromethylpyridines for Agrochemical and Pharmaceutical Applications
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Organic Chemistry
- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Results : The outcomes of these reactions are several crop-protection products .
Synthesis of Trifluoromethylpyridines for Active Agrochemical and Pharmaceutical Ingredients
Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)pyridine
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Organic Chemistry
- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Results : The outcomes of these reactions are several crop-protection products .
Synthesis of Trifluoromethylpyridines for Active Agrochemical and Pharmaceutical Ingredients
Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)pyridine
Safety And Hazards
Orientations Futures
The future directions of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involve its use in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety . It is expected that many novel applications of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine will be discovered in the future .
Propriétés
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKUMEAWTPZERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

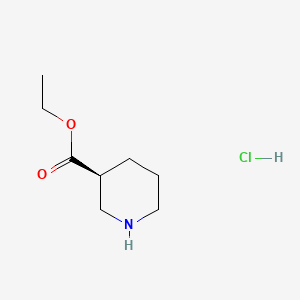
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
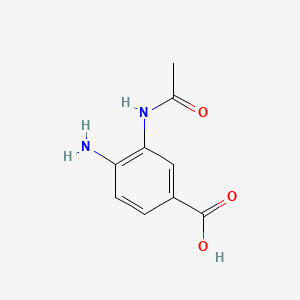
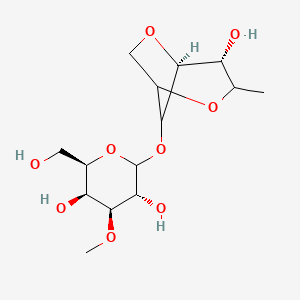
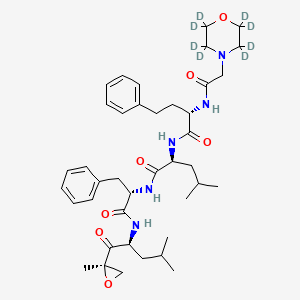
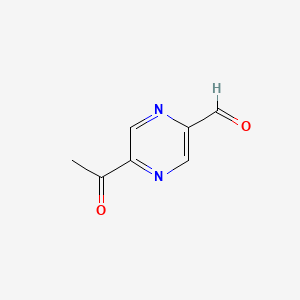
![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)
![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)